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Compound of Interest |

Compound Name: 3-(2-Furyl)acrylophenone
CAS No.: 717-21-5
Cat. No.: B1310787

Executive Summary

3-(2-Furyl)acrylophenone (also known as furfurylideneacetophenone) is a heteroaryl
chalcone derivative synthesized via the Claisen-Schmidt condensation of furfural and
acetophenone.[1] It serves as a critical scaffold in medicinal chemistry due to its

-unsaturated ketone linker, which acts as a Michael acceptor for bio-nucleophiles.

This guide provides a definitive technical reference for researchers, detailing the synthesis,
physicochemical properties, and validated spectroscopic data (UV-Vis, IR, NMR, MS) required
for structural confirmation and purity analysis.

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6][7]1[8]
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Parameter Data

IUPAC Name (2E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one
Common Name Furfurylideneacetophenone

CAS Registry Number 717-21-5

Molecular Formula

Molecular Weight 198.22 g/mol
Appearance Pale yellow crystalline solid
Melting Point 40-47 °C (Dependent on solvent/polymorph)

B Soluble in ethanol, DMSO, chloroform; Insoluble
Solubility ) .
in water

Synthesis Protocol: Claisen-Schmidt Condensation

The synthesis utilizes a base-catalyzed aldol condensation followed by dehydration. This
protocol is optimized for high yield and minimal side products.

Reagents & Materials

» Reactants: Furfural (1.0 eq), Acetophenone (1.0 eq).
o Catalyst: Sodium Hydroxide (NaOH), 10% aqueous solution.
» Solvent: Ethanol (95%).

o Workup: Dilute HCI, Ice-water, Recrystallization solvent (Ethanol).

Step-by-Step Methodology

e Preparation: Dissolve 0.01 mol of acetophenone and 0.01 mol of furfural in 15 mL of ethanol
in a round-bottom flask.

o Catalysis: Add 5 mL of 10% NaOH solution dropwise while stirring magnetically at room
temperature (25 °C).
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e Reaction: Stir the mixture vigorously for 2—4 hours. A yellow precipitate will begin to form,
indicating the formation of the chalcone.

e Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing a small
amount of HCI (to neutralize excess base).

« |solation: Filter the crude solid via vacuum filtration. Wash with cold water (

mL) to remove inorganic salts.

 Purification: Recrystallize the crude solid from hot ethanol. Dry in a desiccator to obtain pale
yellow crystals (Yield: ~80—85%).

Reaction Logic Diagram

Product
3-(2-Furyl)acrylophenone

Dehydration

Reactants Mix @ RT > Base Catalysis Enolate Attack Aldol Intermediate
(-H20)

(Furfural + Acetophenone) (NaOH/EtOH) (B-hydroxy ketone)

Click to download full resolution via product page

Caption: Logical flow of the Claisen-Schmidt condensation synthesis pathway.

Spectroscopic Characterization
A. Ultraviolet-Visible Spectroscopy (UV-Vis)

The compound exhibits a characteristic broad absorption band due to the extended conjugation
between the furan ring, the enone system, and the phenyl ring.

e Solvent: Ethanol
e : 320-335 nm (High intensity,
transition)

e Secondary Band: ~240 nm (Benzoyl moiety)

B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the
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-unsaturated ketone functionality. The carbonyl peak is shifted to a lower frequency compared

to non-conjugated ketones due to resonance.[2]

Wavenumber (

Functional Group Assignment
)

Aromatic/Furan ring C-H
C-H Stretch (Ar) 3123, 3035 _

stretching

Conjugated ketone (Enone
C=0 Stretch 1655 — 1660

system)
C=C Stretch 1590 - 1600 Alkene/Aromatic ring breathing
C=C Stretch 1475 Furan ring skeletal vibration
C-O-C Stretch 1020 — 1050 Furan ring ether linkage

C. Nuclear Magnetic Resonance ( H NMR)

The proton NMR spectrum is definitive for determining the geometry of the double bond. The

large coupling constant (

Hz) between the vinylic protons confirms the (E)-trans configuration.

e Solvent:

[3]

e Frequency: 400 MHz
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Chemical Shift

Coupling (
( Multiplicity Integration Assignment
» HZ)
» Ppm)
Doublet of Phenyl H-2', H-6'
8.00 — 8.05 2H
Doublets (dd) (Ortho)
Phenyl H-3', H-
7.55 - 7.65 Multiplet 3H - 4', H-5'
(Meta/Para)
Vinyl H-
7.58 Doublet (d) 1H
(C-3)
7.52 Doublet (d) 1H - Furan H-5
Vinyl H-
7.45 Doublet (d) 1H
(C-2)
6.71 Doublet (d) 1H Furan H-3
Doublet of
6.51 1H Furan H-4

Doublets (dd)

> Technical Note: The H-

proton is deshielded relative to H-

due to the resonance effect of the carbonyl group and the electron-rich furan ring.

D. Carbon-13 NMR ( C NMR)

e Solvent:

[3]

o Key Signals:

o Carbonyl (C=0): 189.5 ppm
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o Furan C-2 (Ipso): 151.8 ppm
o Vinyl C-

: 130.8 ppm
o Vinyl C-

:119.5 ppm

Mass Spectrometry (EI-MS)

The fragmentation pattern is characteristic of chalcones, showing a stable molecular ion and

cleavage adjacent to the carbonyl group.
 lonization Mode: Electron Impact (El), 70 eV.
e Molecular lon (

): m/z 198 (Base Peak or High Intensity).

Fragmentation Logic

e m/z 198: Molecular lon

e m/z 105: Benzoyl cation

. Formed by
-cleavage between the carbonyl and the alkene.

e m/z 77: Phenyl cation

. Formed by loss of CO from the m/z 105 fragment.

e m/z 93: Furan-alkene fragment
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Caption: Electron Impact (El) fragmentation pathway for 3-(2-Furyl)acrylophenone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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